ethyl 2-(2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)thiazol-4-yl)acetate is a synthetic heterocyclic compound featuring a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and methyl groups at positions 3 and 3. The pyrazole is linked via an acetamido bridge to a thiazole ring, which is further functionalized with an ethyl ester. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic frameworks are critical.
Properties
IUPAC Name |
ethyl 2-[2-[[2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S2/c1-4-27-17(24)7-13-9-28-18(19-13)20-16(23)8-15-11(2)21-22(12(15)3)14-5-6-29(25,26)10-14/h9,14H,4-8,10H2,1-3H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQAEVWTWCAWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=C(N(N=C2C)C3CCS(=O)(=O)C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a tetrahydrothiophene moiety, a pyrazole ring, and a thiazole group. This structural complexity suggests diverse interactions with biological targets, contributing to its potential pharmacological effects.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Tetrahydrothiophene Derivative : The initial step may involve the reaction of 3-amino derivatives with ethyl acetate in the presence of bases like triethylamine.
- Coupling Reactions : Subsequent coupling reactions are performed to attach the pyrazole and thiazole groups.
- Purification : Final products are purified using techniques such as chromatography to obtain high-purity compounds suitable for biological assays.
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .
Anticancer Activity
Studies have highlighted the potential anticancer properties of this compound). The compound has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms involving the activation of specific signaling pathways .
The mechanism by which this compound exerts its biological effects primarily involves interaction with G protein-coupled receptors (GPCRs), particularly GIRK channels. Activation of these channels is crucial for modulating cellular excitability and can influence various physiological processes such as neurotransmission and muscle contraction .
Study 1: GIRK Channel Activation
A study focused on the discovery and characterization of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers demonstrated that these compounds serve as potent activators of GIRK channels. The research found that certain derivatives exhibited nanomolar potency and improved metabolic stability compared to traditional compounds .
| Compound | Potency (nM) | Stability | Mechanism |
|---|---|---|---|
| Compound A | 50 | High | GIRK Activation |
| Compound B | 20 | Moderate | GIRK Activation |
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of similar thiophene derivatives against a panel of bacterial strains. The results indicated that these compounds displayed significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Activity : Compounds with pyrazole-thiazole hybrids (e.g., 13a–13d) show efficacy against Gram-positive bacteria, suggesting the target compound could share similar targets .
- Enzyme Inhibition : Ureido-thiazole derivatives () inhibit proteases via urea-mediated hydrogen bonding. The target’s acetamido group may replicate this mechanism with higher stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
